molecular formula C12H12ClNO2S B588071 Dansyl Chloride-d6 CAS No. 1276379-68-0

Dansyl Chloride-d6

Cat. No.: B588071
CAS No.: 1276379-68-0
M. Wt: 275.78
InChI Key: XPDXVDYUQZHFPV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dansyl Chloride-d6, also known as 5-(dimethylamino-d6)-1-naphthalenesulfonyl chloride, is a deuterated form of Dansyl Chloride. This compound is widely used in biochemical research due to its ability to form stable fluorescent derivatives with primary amines. The deuterium atoms in this compound make it particularly useful in mass spectrometry applications, as they provide a distinct mass difference that aids in the identification and quantification of labeled compounds .

Mechanism of Action

Target of Action

Dansyl Chloride-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins , making it a critical tool for studying metabolism .

Mode of Action

this compound interacts with its targets through a process known as dansylation . In this process, free amines react with this compound, yielding dansylated reaction products . This reaction occurs when this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .

Biochemical Pathways

The dansylation process affects the biochemical pathways of amino acids. The reaction results in the formation of dansylated amino acids , which are well-retained on reverse-phase columns . This process is particularly useful in the analysis and quantification of amino acids in biological samples .

Pharmacokinetics

Its use in the analysis of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of this compound’s action is the production of stable blue- or blue-green– fluorescent sulfonamide adducts . These adducts are identifiable under UV light and can be detected by thin-layer chromatography on polyamide sheets . This makes this compound an extremely sensitive method for identifying amino acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the sodium bicarbonate solution used in the reaction provides a compromise between the unwanted effect of the aqueous hydrolysis of this compound and the necessity for the N-terminal amino group to be unprotonated for reaction with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl Chloride-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:

  • Dissolve the sulfonic acid in an appropriate solvent, such as dichloromethane.
  • Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The deuterated form is specifically produced by incorporating deuterium-labeled reagents during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dansyl Chloride-d6 primarily undergoes nucleophilic substitution reactions with primary amines and primary alcohols to form stable fluorescent derivatives. These reactions are commonly used in biochemical assays to label biomolecules for detection and analysis.

Common Reagents and Conditions

Major Products

The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence. These derivatives are used in various analytical techniques, including fluorescence spectroscopy and mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in the identification and quantification of labeled compounds in mass spectrometry. This makes it particularly valuable in research applications where precise tracking of labeled molecules is required.

Properties

IUPAC Name

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDXVDYUQZHFPV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why was Dansyl Chloride-d6 chosen as a labeling agent for mycotoxin analysis in the study?

A1: The researchers selected this compound and its non-deuterated counterpart, Dansyl Chloride (DNS-Cl), for their ability to enhance the sensitivity of mass spectrometry (MS) detection for mycotoxins. This technique, known as stable isotope labeling (SIL), improves the accuracy and reliability of mycotoxin quantification in complex grain samples. []

Q2: How does the stable isotope labeling strategy using this compound minimize matrix effects in mycotoxin analysis?

A2: Matrix effects, caused by co-eluting compounds in the sample matrix, can interfere with the ionization of target analytes during MS analysis. By using a labeled internal standard like this compound, researchers can compensate for these matrix effects. Since the labeled mycotoxin derivative has nearly identical chemical properties to the unlabeled analyte, it experiences similar matrix effects during sample preparation and analysis. By comparing the signal intensities of the labeled and unlabeled forms, researchers can achieve more accurate quantification of mycotoxins in complex matrices like grain samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.